3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine
CAS No.: 575460-42-3
Cat. No.: VC16157123
Molecular Formula: C16H14F2N4OS
Molecular Weight: 348.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 575460-42-3 |
|---|---|
| Molecular Formula | C16H14F2N4OS |
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-[(2,6-difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C16H14F2N4OS/c1-23-11-7-5-10(6-8-11)15-20-21-16(22(15)19)24-9-12-13(17)3-2-4-14(12)18/h2-8H,9,19H2,1H3 |
| Standard InChI Key | IOUWHUMBVQDWAQ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s molecular formula, C₁₆H₁₄F₂N₄OS, reflects a 1,2,4-triazole core substituted at positions 3 and 5. The 3-position features a (2,6-difluorobenzyl)sulfanyl group, while the 5-position is occupied by a 4-methoxyphenyl ring. Key structural identifiers include:
| Property | Value |
|---|---|
| Molecular Weight | 348.4 g/mol |
| IUPAC Name | 3-[(2,6-Difluorophenyl)methylsulfanyl]-5-(4-methoxyphenyl)-1,2,4-triazol-4-amine |
| SMILES Notation | COC1=CC=C(C=C1)C2=NN=C(N2N)SCC3=C(C=CC=C3F)F |
| InChI Key | IOUWHUMBVQDWAQ-UHFFFAOYSA-N |
The 2,6-difluorobenzyl group introduces steric and electronic effects, potentially influencing binding interactions in biological systems. The methoxy group at the para position of the phenyl ring enhances lipophilicity, a critical factor in pharmacokinetic properties.
Crystallographic and Spectroscopic Data
While crystallographic data for this specific compound remains unpublished, analogous triazole derivatives exhibit planar triazole rings with substituents adopting orthogonal orientations to minimize steric clashes . Nuclear magnetic resonance (NMR) spectroscopy of related compounds reveals distinct signals for the NH₂ group (δ ~6.2 ppm in DMSO-d₆) and methoxy protons (δ ~3.8 ppm) . The fluorine atoms in the benzyl group are expected to produce characteristic ¹⁹F NMR shifts between -110 to -120 ppm.
Synthesis and Reaction Conditions
Synthetic Pathways
The synthesis of 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine typically follows a modular approach involving:
-
Core Formation: Construction of the 1,2,4-triazole ring via cyclization of thiosemicarbazides or oxidative dimerization of amidrazones.
-
S-Alkylation: Introduction of the (2,6-difluorobenzyl)sulfanyl group through nucleophilic substitution using 2,6-difluorobenzyl bromide or chloride under basic conditions .
A representative procedure involves reacting 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 2,6-difluorobenzyl bromide in methanol using sodium hydroxide as a base (Scheme 1) . The reaction proceeds at room temperature for 2–3 hours, yielding the target compound after recrystallization from ethanol/diethyl ether.
Scheme 1: Synthetic route to 3-[(2,6-difluorobenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-amine.
Optimization and Yield
Critical parameters include:
-
Solvent Selection: Methanol or ethanol preferred for solubility and reaction homogeneity .
-
Base Strength: NaOH or KOH ensures deprotonation of the thiol group for efficient S-alkylation .
-
Temperature: Room temperature minimizes side reactions such as over-alkylation.
Reported yields for analogous triazole derivatives range from 75–95%, suggesting robust scalability for this synthetic route .
Biological Activities and Mechanistic Insights
Antimicrobial and Anticancer Prospects
Triazole derivatives exhibit broad-spectrum antimicrobial activity, with MIC values against Staphylococcus aureus and Candida albicans often below 10 µg/mL. The electron-withdrawing fluorine substituents may improve membrane permeability, a hypothesis supported by logP calculations (estimated ~2.8 for this compound).
Analytical Characterization Techniques
Spectroscopic Methods
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume